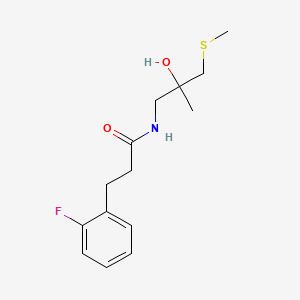
(2-Bromo-5-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperidine derivative that exhibits promising pharmacological properties, making it a desirable target for drug discovery and development.
Applications De Recherche Scientifique
GPR7 Antagonists Development The exploration of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7) has led to the synthesis of a series of compounds. These efforts aim to identify potential therapeutic agents by modifying and evaluating different substituents to achieve subnanomolar potencies. The research highlights the discovery of potent antagonists through high-throughput screening and subsequent optimization, marking a significant step in the development of GPR7-targeted treatments. The process includes evaluating functional and binding assay potencies to identify compounds with high efficacy (Romero et al., 2012).
Neuroprotective Activities A series of aryloxyethylamine derivatives were synthesized and evaluated for their neuroprotective effects against glutamate-induced cell death in PC12 cells and anti-ischemic activity in mice. This research provides a foundation for the development of new anti-ischemic stroke agents, showcasing the potential of these compounds as neuroprotective agents. The study also presents basic structure–activity relationships, contributing to the understanding of how these compounds protect against neuronal damage (Zhong et al., 2020).
Antiviral and Pharmacokinetic Behaviour The synthesis and characterization of novel compounds, followed by molecular docking studies, aim to understand their antiviral activity and pharmacokinetic behavior. This research demonstrates the potential of these synthesized compounds in addressing viral infections, providing insights into their interactions and efficacy. Through density functional theory (DFT) calculations and molecular docking, the study explores the stability, charge transfer, and interaction of these compounds with viral proteins, contributing valuable information for the development of antiviral agents (FathimaShahana & Yardily, 2020).
In Vitro Antimicrobial Activity The synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their evaluation for in vitro antibacterial and antifungal activities highlight the antimicrobial potential of these compounds. This research is significant in the quest for new antimicrobial agents, especially in the face of rising antibiotic resistance. The study identifies compounds with promising antimicrobial activities, offering a pathway for further investigation and potential therapeutic applications (Mallesha & Mohana, 2014).
Propriétés
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c1-21-13-4-5-15(18)14(11-13)17(20)19-8-6-12(7-9-19)16-3-2-10-22-16/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODQGPNSXUGAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,3-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2636359.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2636362.png)
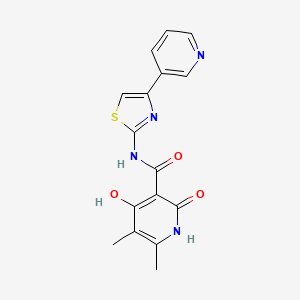
![N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2636364.png)
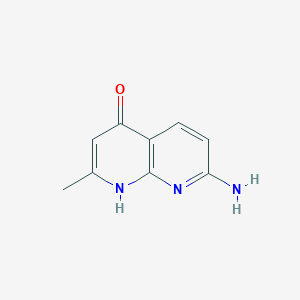
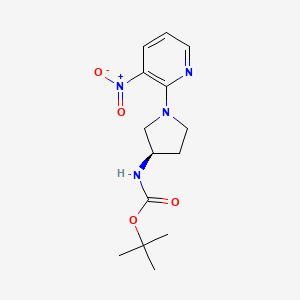
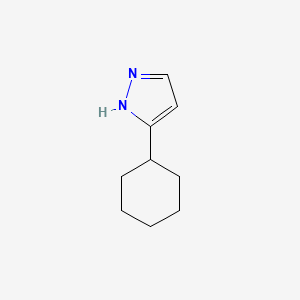
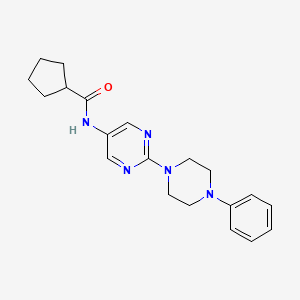

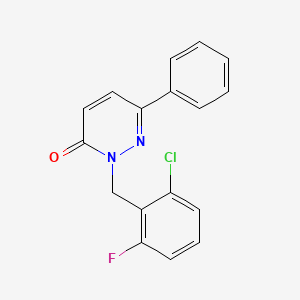
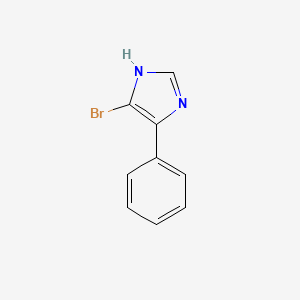
![8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2636376.png)
